

Torkinib mTOR inhibitor discovery

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Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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Torkinib at a Glance

Torkinib (PP242) is a selective, **ATP-competitive mTOR kinase inhibitor**. It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2].

| Property | Description |
|------------------------|---|
| Chemical Name | PP242 |
| CAS Number | 1092351-67-1 |
| Molecular Weight | 308.34 g/mol |
| Molecular Formula | C ₁₆ H ₁₆ N ₆ O |
| Mechanism of Action | Selective, ATP-competitive mTOR kinase inhibitor [1]. |
| Primary Target | mTOR (IC ₅₀ = 8 nM) [1]. |
| Key Complex Inhibition | mTORC1 (IC ₅₀ = 30 nM), mTORC2 (IC ₅₀ = 58 nM) [1]. |

| Property | Description |
|-------------|--|
| Selectivity | Remarkably selective for mTOR over other PI3K family members and a broad panel of protein kinases [1]. |

Torkinib vs. Other mTOR Inhibitors

Torkinib belongs to a class of mTOR inhibitors known as **TORKinibs** or second-generation ATP-competitive inhibitors. The following table contrasts it with other types of mTOR-targeting drugs.

| Inhibitor Type / Example | Mechanism of Action | Key Characteristics & Clinical Context |
|--------------------------|---------------------|--|
|--------------------------|---------------------|--|

| **First-Generation (Rapalogs)** e.g., *Everolimus*, *Temsirolimus* | Allosteric inhibitor of mTORC1 only [3]. | - Incomplete suppression of mTORC1 [2].

- Does not inhibit mTORC2, leading to feedback activation of AKT [4] [3].
- Approved for certain kidney, breast, and neuroendocrine tumors [4] [5]. | | **Second-Generation (TORKinibs)** e.g., **Torkinib** (*PP242*), *AZD8055*, *OSI-027* | ATP-competitive inhibitor of both mTORC1 and mTORC2 [6] [2]. | - Potent and simultaneous inhibition of both mTOR complexes blocks pro-survival signals more effectively [2] [5].
- Can overcome limitations of rapalogs [3] [2].
- Mostly in preclinical or early clinical investigation. | | **Dual PI3K/mTOR Inhibitors** e.g., *Omipalisib* (*GSK2126458*), *BEZ-235* | ATP-competitive inhibitor targeting the kinase domains of both PI3K and mTOR [7] [3]. | "Vertical" pathway inhibition to prevent compensatory signaling [3].
- Can be more potent but may have a different toxicity profile due to broader target range. |

Key Experimental Findings & Protocols

Research has demonstrated **Torkinib**'s efficacy in various experimental models. Here is a summary of key findings and common methodologies used in preclinical studies.

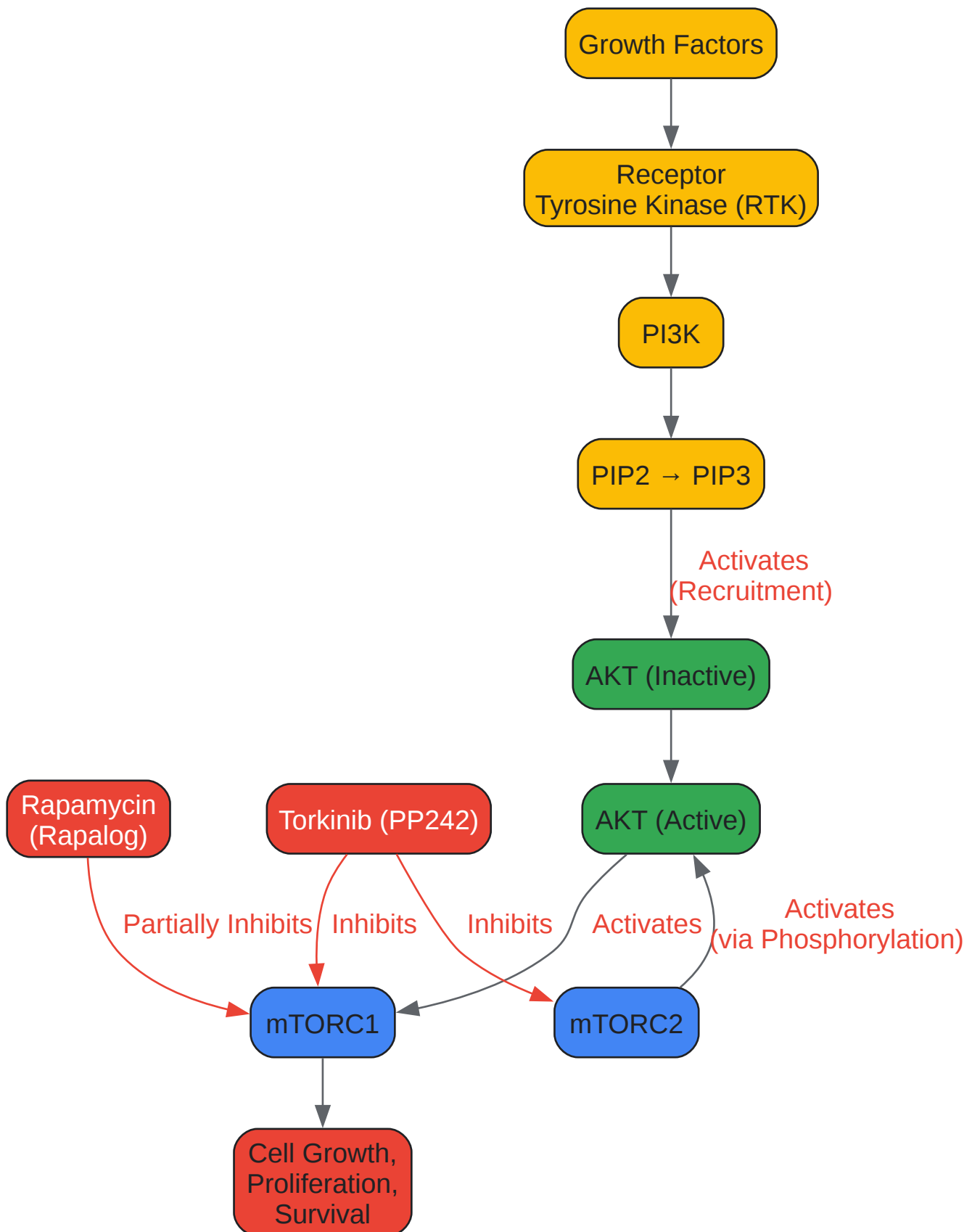
| Application / Model | Key Experimental Findings |
|---|---|
| In Vitro Anti-Proliferation | Torkinib inhibits cell proliferation more effectively than rapamycin. In SIN1-/- (mTORC2-deficient) MEFs, Torkinib retains strong anti-proliferative effects while rapamycin's efficacy is reduced, indicating its effect is not solely dependent on mTORC2 inhibition [1]. |
| Melanoma Cell Studies (in vitro) | At 20 nM concentration in combination with a MEK inhibitor (AS-703026), Torkinib synergistically increased caspase-3 activation and apoptosis while inhibiting proliferation in several melanoma cell lines (WM3211, Mel 1359, MEWO) [5]. |
| In Vivo Pharmacodynamics | A study in mice showed Torkinib completely inhibited phosphorylation of Akt at Ser473 and Thr308 in fat and liver tissues, consistent with mTORC2 inhibition. In skeletal muscle, it only partially inhibited Akt phosphorylation, suggesting tissue-specific mechanisms [1]. |

Typical In Vitro Protocol for Anti-Proliferation Assay:

- **Cell Culture:** Use relevant cancer cell lines (e.g., melanoma lines WM3211, Mel 1359) cultured in standard media like RPMI-1640 with 10% FBS [5].
- **Dosing:** Treat cells with **Torkinib** across a dose range (e.g., low nanomolar to micromolar). A common reference concentration in combination studies is 20 nM [5]. Prepare a stock solution in DMSO (e.g., 50 mg/mL) and dilute in culture medium [1].
- **Incubation:** Incubate for 24-72 hours.
- **Viability Readout:** Assess proliferation using assays like Crystal Violet, which stains DNA in viable, adherent cells [5].

mTOR Signaling Pathway and Torkinib Mechanism

The following diagram illustrates the PI3K-Akt-mTOR signaling pathway and the mechanism of action for **Torkinib**.



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This diagram shows how **Torkinib** acts as a catalytic inhibitor blocking both mTORC1 and mTORC2, unlike rapalogs which only partially inhibit mTORC1.

Current Status and Future Directions

Torkinib (PP242) is primarily a **preclinical research tool** and has not been approved for clinical use [1] [5]. However, it has been instrumental in validating the therapeutic potential of dual mTORC1/2 inhibition.

- **Clinical Counterparts:** Other **TORKinibs**, such as **onatasertib (ATG-008)**, have advanced to clinical trials. A recent Phase 1/2 study showed that onatasertib combined with the PD-1 antibody toripalimab had a manageable safety profile and encouraging anti-tumor activity in patients with advanced solid tumors, particularly cervical cancer [4].
- **Research Utility: Torkinib** remains vital in basic research for dissecting mTOR signaling and for developing new discovery systems, such as drug-sensitized yeast models for identifying novel TOR inhibitors [7].

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